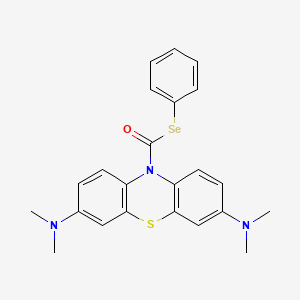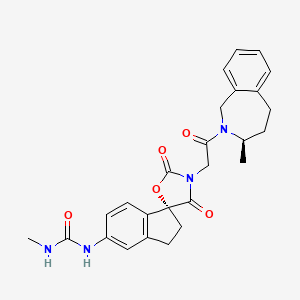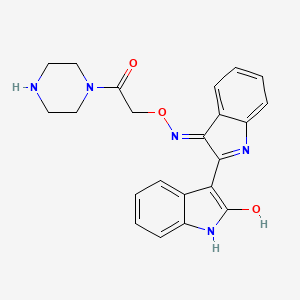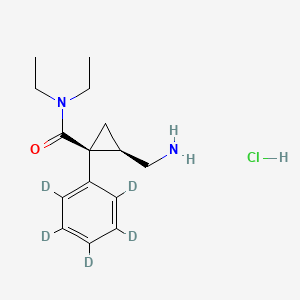
3-Pentadecanoyl-1,3-oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pentadecanoyl-1,3-oxazolidin-2-one is a compound belonging to the class of oxazolidinones, which are known for their diverse biological activities and applications in medicinal chemistry. The oxazolidinone ring is a five-membered heterocycle containing nitrogen and oxygen atoms, which imparts unique chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the cyclization of N-substituted glycidylcarbamates under the conditions of triazabicyclodecene catalysis . Another approach involves the intramolecular cyclization of N-allylcarbamates using hypervalent iodine compounds in a hexafluoroisopropanol medium .
Industrial Production Methods
Industrial production of 3-Pentadecanoyl-1,3-oxazolidin-2-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Pentadecanoyl-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazolidinone products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pentadecanoyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxazolidinones, which can have different biological and chemical properties depending on the substituents introduced.
Scientific Research Applications
3-Pentadecanoyl-1,3-oxazolidin-2-one has several scientific research applications:
Chemistry: It is used as a chiral auxiliary in stereoselective transformations.
Medicine: Oxazolidinone derivatives are explored for their use as antibacterial agents in clinical settings.
Industry: The compound is used in the synthesis of various pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 3-Pentadecanoyl-1,3-oxazolidin-2-one involves its interaction with molecular targets such as bacterial ribosomes. The compound inhibits protein synthesis by binding to the peptidyl transferase center of the ribosome, preventing the formation of peptide bonds . This action results in the bacteriostatic effect, inhibiting the growth and proliferation of bacteria.
Comparison with Similar Compounds
Similar Compounds
Linezolid: An oxazolidinone antibiotic used to treat infections caused by Gram-positive bacteria.
Tedizolid: A newer oxazolidinone with enhanced activity against resistant bacterial strains.
Contezolid: Another oxazolidinone derivative with potential clinical applications.
Uniqueness
3-Pentadecanoyl-1,3-oxazolidin-2-one is unique due to its specific pentadecanoyl substitution, which may impart distinct biological and chemical properties compared to other oxazolidinones. This uniqueness can be leveraged in the design of new antibacterial agents with improved efficacy and reduced resistance potential.
Properties
Molecular Formula |
C18H33NO3 |
|---|---|
Molecular Weight |
311.5 g/mol |
IUPAC Name |
3-pentadecanoyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C18H33NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(20)19-15-16-22-18(19)21/h2-16H2,1H3 |
InChI Key |
RSNWXHNBZSWFLG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC(=O)N1CCOC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


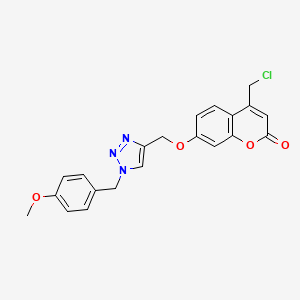
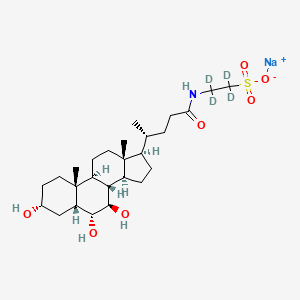
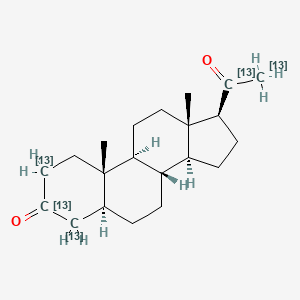
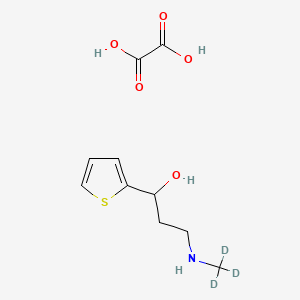
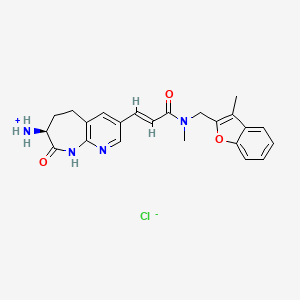
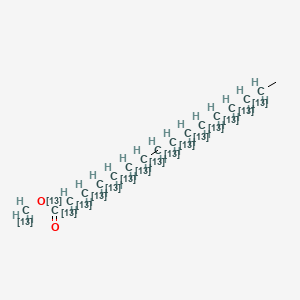

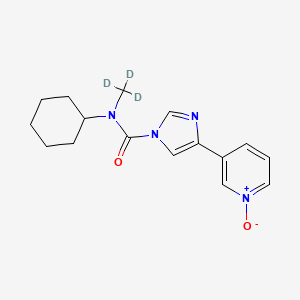
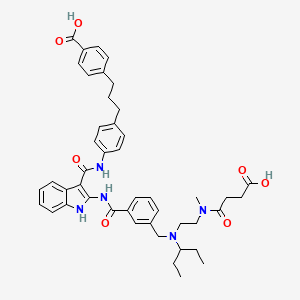
![4-(13-piperazin-1-yl-11-thia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-8-yl)morpholine](/img/structure/B12412325.png)
